molecular formula C12H12N2O2S B11042475 S-(6-methoxy-4-methylquinazolin-2-yl) ethanethioate

S-(6-methoxy-4-methylquinazolin-2-yl) ethanethioate

Cat. No.: B11042475
M. Wt: 248.30 g/mol
InChI Key: OOGQAWAGWHITIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(6-methoxy-4-methylquinazolin-2-yl) ethanethioate is a synthetic organic compound with the molecular formula C({12})H({12})N({2})O({2})S. This compound belongs to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(6-methoxy-4-methylquinazolin-2-yl) ethanethioate typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methoxy-4-methylquinazoline as the core structure.

    Thioester Formation: The quinazoline derivative is reacted with ethanethiol in the presence of a suitable catalyst, such as a base (e.g., sodium hydride) or an acid (e.g., hydrochloric acid), to form the thioester linkage.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the starting materials and reagents are mixed and heated to the desired temperature.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

S-(6-methoxy-4-methylquinazolin-2-yl) ethanethioate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of S-(6-methoxy-4-methylquinazolin-2-yl) ethanethioate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-methoxyquinazoline: A simpler derivative with similar core structure but lacking the thioester group.

    4-methylquinazoline: Another related compound with a methyl group at the 4-position.

    Quinazoline-2-thiol: A thiol derivative of quinazoline.

Uniqueness

S-(6-methoxy-4-methylquinazolin-2-yl) ethanethioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other quinazoline derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

S-(6-methoxy-4-methylquinazolin-2-yl) ethanethioate

InChI

InChI=1S/C12H12N2O2S/c1-7-10-6-9(16-3)4-5-11(10)14-12(13-7)17-8(2)15/h4-6H,1-3H3

InChI Key

OOGQAWAGWHITIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)SC(=O)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.